molecular formula C12H16BrClN2O2 B8160492 6-(4-Bromo-3-chlorophenoxy)-hexanoic acid hydrazide

6-(4-Bromo-3-chlorophenoxy)-hexanoic acid hydrazide

Cat. No.: B8160492
M. Wt: 335.62 g/mol
InChI Key: OCHZGJARVSOVEY-UHFFFAOYSA-N
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Description

6-(4-Bromo-3-chlorophenoxy)-hexanoic acid hydrazide is an organic compound that features a phenoxy group substituted with bromine and chlorine atoms, attached to a hexanoic acid hydrazide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-3-chlorophenoxy)-hexanoic acid hydrazide typically involves a multi-step process:

    Formation of 4-Bromo-3-chlorophenol: This can be achieved through the halogenation of phenol using bromine and chlorine under controlled conditions.

    Etherification: The 4-Bromo-3-chlorophenol is then reacted with 6-bromohexanoic acid in the presence of a base to form 6-(4-Bromo-3-chlorophenoxy)-hexanoic acid.

    Hydrazide Formation: Finally, the 6-(4-Bromo-3-chlorophenoxy)-hexanoic acid is treated with hydrazine hydrate to yield the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-3-chlorophenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or other alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Azides, nitroso compounds, or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Phenoxy derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

6-(4-Bromo-3-chlorophenoxy)-hexanoic acid hydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-3-chlorophenoxy)-hexanoic acid hydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromo-3-chlorophenoxy)-hexanoic acid
  • 4-Bromo-3-chlorophenol
  • 6-Bromohexanoic acid

Uniqueness

6-(4-Bromo-3-chlorophenoxy)-hexanoic acid hydrazide is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, combined with the hexanoic acid hydrazide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-(4-bromo-3-chlorophenoxy)hexanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN2O2/c13-10-6-5-9(8-11(10)14)18-7-3-1-2-4-12(17)16-15/h5-6,8H,1-4,7,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHZGJARVSOVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCC(=O)NN)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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